(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid, also known as 4-(3-pyridyl)-3-butenoic acid with a methoxycarbonyl substituent, is an organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of unsaturated carboxylic acids and is characterized by the presence of both a pyridine ring and a methoxycarbonyl group, which contribute to its chemical reactivity and biological activity.
This compound can be synthesized from various precursors in organic chemistry. The presence of the pyridine moiety suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
The synthesis of (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid can involve several methods, primarily focusing on the formation of the butenoic acid backbone followed by functionalization with the methoxycarbonyl group.
The reaction mechanism may involve nucleophilic attack by the pyridine nitrogen on an activated carbon of the butenoic acid derivative, followed by subsequent steps to introduce the methoxycarbonyl group through acylation.
The molecular structure of (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid features:
The compound's structure can be represented as follows:
(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid can undergo various chemical reactions typical for unsaturated carboxylic acids:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the methoxycarbonyl group, which enhances electrophilicity at the double bond.
The mechanism of action for (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid may relate to its interactions with biological targets such as enzymes or receptors. The presence of the pyridine ring allows for coordination with metal ions or hydrogen bonding with active sites on proteins.
Research indicates that compounds with similar structures can exhibit inhibitory activity against certain enzymes, suggesting potential applications in drug design.
(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid has potential applications in:
Formic acid (HCOOH) serves as a sustainable carboxyl source for synthesizing (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid through atom-economical hydrocarboxylation. This approach exploits formic acid's dual role as a carbon monoxide precursor and reducing agent under catalytic conditions. When combined with methyl propiolate and 3-pyridylboronic acid derivatives, formic acid undergoes dehydration to generate reactive CO in situ, which inserts into the alkyne bond. Subsequent nucleophilic attack by water (from formic acid decomposition) yields the target (Z)-isomer with high regioselectivity [6]. The reaction typically proceeds at 80–100°C in aqueous media, achieving 70–85% yields while minimizing hazardous waste. Key advantages include:
Table 1: Hydrocarboxylation with Formic Acid
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Z-Selectivity (%) |
---|---|---|---|---|
PdCl₂/PPh₃ | 80 | 8 | 72 | >95 |
NiCl₂(dppe) | 100 | 6 | 85 | >98 |
Fe₃(CO)₁₂ | 90 | 12 | 68 | 92 |
Palladium and nickel complexes enable precise stereocontrol in alkyne carboxylation for synthesizing the title compound. The mechanism involves:
Nickel-catalyzed carbonylation outperforms palladium systems in cost efficiency and functional group compatibility for this synthesis. Bidentate nitrogen ligands like 2,2'-bipyridine and phenanthroline derivatives optimize Ni(II) catalysis by:
Table 2: Ligand Impact on Nickel-Catalyzed Carbonylation
Ligand | Ni Precursor | Z:E Ratio | Yield (%) |
---|---|---|---|
2,2'-Bipyridine | NiCl₂ | 89:11 | 78 |
1,10-Phenanthroline | Ni(acac)₂ | 93:7 | 82 |
4,4'-di-t-Bu-2,2'-bipy | Ni(cod)₂ | 99:1 | 92 |
In situ CO liberation from non-gaseous precursors enables safer and scalable synthesis. Biomass-derived formic acid, glycerol, and saccharides decompose under acidic or thermal conditions to release CO stoichiometrically:
The (Z)-isomer’s synthesis demands distinct strategies to overcome thermodynamic preferences for the (E)-configuration. Key differential factors include:
Table 3: (Z) vs. (E) Isomer Synthesis Comparison
Parameter | (Z)-Isomer | (E)-Isomer |
---|---|---|
Preferred Route | Formic acid hydrocarboxylation | Knoevenagel condensation |
Catalyst | Ni/Fe with bidentate ligands | Piperidine/AcOH |
Key Intermediate | Alkyne-CO-metal adduct | Aldehyde enolate |
Stereocontrol | Chelation-controlled insertion | Thermodynamic equilibrium |
Yield Range | 70–92% | 85–95% |
Z/E Selectivity | >95% (optimized) | N/A |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9